Cas no 31283-25-7 (isoquinoline-3-yl diphenyl methanol)

Isoquinoline-3-yl diphenyl methanol is a versatile organic compound featuring a unique molecular structure that combines an isoquinoline moiety with a diphenyl methanol group. This compound exhibits notable stability and serves as a valuable intermediate in pharmaceutical and fine chemical synthesis. Its structural characteristics make it particularly useful for developing bioactive molecules, including potential therapeutic agents targeting neurological and inflammatory pathways. The presence of both aromatic and hydroxyl functional groups enhances its reactivity, enabling diverse chemical modifications. Researchers value this compound for its synthetic flexibility and potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its well-defined crystalline properties also facilitate purification and characterization processes.
isoquinoline-3-yl diphenyl methanol structure
31283-25-7 structure
Product Name:isoquinoline-3-yl diphenyl methanol
CAS No:31283-25-7
MF:C22H17NO
MW:311.376485586166
CID:916453
PubChem ID:29920295
Update Time:2025-07-02

isoquinoline-3-yl diphenyl methanol Chemical and Physical Properties

Names and Identifiers

    • isoquinoline-3-yl diphenyl methanol
    • isoquinolin-3-yl(diphenyl)methanol
    • 3-isoquinolinemethanol, α,α-diphenyl-
    • LogP
    • isoquinolin-3-yldiphenylmethanol
    • DTXSID00652109
    • 31283-25-7
    • (Isoquinolin-3-yl)(diphenyl)methanol
    • AC-11957
    • AKOS015960619
    • Inchi: 1S/C22H17NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-16,24H
    • InChI Key: RWDLJYKUQKNPRL-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=C2C=CC=CC2=CN=1

Computed Properties

  • Exact Mass: 311.13111
  • Monoisotopic Mass: 311.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12

isoquinoline-3-yl diphenyl methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on isoquinoline-3-yl diphenyl methanol

Recent Advances in the Study of Isoquinoline-3-yl Diphenyl Methanol (CAS: 31283-25-7)

Isoquinoline-3-yl diphenyl methanol (CAS: 31283-25-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its isoquinoline core and diphenyl methanol moiety, has been the subject of numerous studies aimed at elucidating its biological activity, synthetic pathways, and pharmacological potential. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its relevance in drug discovery and development.

Recent studies have focused on the synthesis and optimization of isoquinoline-3-yl diphenyl methanol derivatives to enhance their bioactivity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications at the 3-position of the isoquinoline ring could significantly influence the compound's binding affinity to target proteins, particularly those involved in inflammatory pathways. The researchers employed a combination of computational modeling and high-throughput screening to identify promising derivatives with improved pharmacokinetic properties.

In addition to its synthetic versatility, isoquinoline-3-yl diphenyl methanol has shown promising results in preclinical models of neurodegenerative diseases. A study conducted by a team at Harvard Medical School revealed that the compound exhibits neuroprotective effects by modulating the activity of key enzymes involved in oxidative stress and apoptosis. These findings suggest its potential as a lead compound for the development of novel therapeutics for conditions such as Alzheimer's and Parkinson's diseases.

Another area of active research involves the mechanistic studies of isoquinoline-3-yl diphenyl methanol in cancer therapy. A 2024 publication in Cancer Research reported that the compound inhibits the proliferation of certain cancer cell lines by disrupting the Wnt/β-catenin signaling pathway. This discovery opens new avenues for the design of targeted therapies, particularly for cancers with dysregulated Wnt signaling. The study also highlighted the compound's favorable toxicity profile in normal cells, underscoring its potential as a selective anticancer agent.

Despite these advancements, challenges remain in the clinical translation of isoquinoline-3-yl diphenyl methanol. Issues such as solubility, bioavailability, and metabolic stability need to be addressed through further structural optimization and formulation studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and accelerate the development of this compound into viable drug candidates.

In conclusion, isoquinoline-3-yl diphenyl methanol (CAS: 31283-25-7) represents a promising scaffold in medicinal chemistry, with diverse applications ranging from neurodegenerative diseases to oncology. Continued research into its mechanism of action, synthetic modifications, and preclinical evaluation will be crucial for realizing its full therapeutic potential. The compound's unique chemical structure and biological activity make it a valuable subject for future investigations in the field of chemical biology and drug discovery.

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